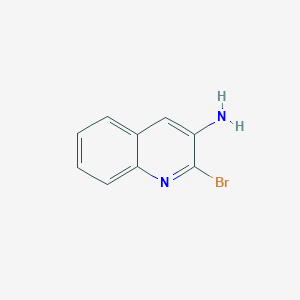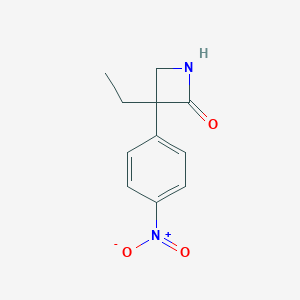
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one, also known as ENPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ENPA is a white crystalline solid that belongs to the azetidinone family of compounds.
Mechanism Of Action
The mechanism of action of 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one has been found to exhibit a number of biochemical and physiological effects. In addition to its antitumor activity, 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one has been found to exhibit antibacterial and antifungal activity. It has also been found to exhibit anti-inflammatory activity.
Advantages And Limitations For Lab Experiments
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be a highly effective chiral building block. However, 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one has some limitations as well. It is a highly reactive compound and must be handled with care. It is also relatively expensive, which may limit its use in some experiments.
Future Directions
There are a number of future directions for research on 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one. One area of research could focus on developing more efficient and cost-effective methods for synthesizing 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one. Another area of research could focus on exploring the potential use of 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one in treating other types of cancer and bacterial infections. Additionally, further research could be conducted to better understand the mechanism of action of 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one and its effects on various biochemical and physiological processes.
Conclusion
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one is a highly promising compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including medicinal chemistry and organic synthesis, make it a highly valuable compound. Further research is needed to fully understand the mechanism of action of 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one and its effects on various biochemical and physiological processes.
Synthesis Methods
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one can be synthesized through a series of chemical reactions. One of the most common methods for synthesizing 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one involves the reaction between 4-nitrobenzaldehyde and ethyl glycinate hydrochloride in the presence of sodium hydroxide. The resulting product is then treated with acetic anhydride to obtain 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one.
Scientific Research Applications
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one has been extensively studied for its potential applications in various fields. One of the most promising applications of 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one is in the field of medicinal chemistry. 3-Ethyl-3-(4-nitrophenyl)azetidin-2-one has been found to exhibit potent antitumor activity and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in treating bacterial infections.
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one has also been studied for its potential use as a chiral building block in organic synthesis. It has been found to be a highly effective chiral auxiliary in various reactions, including asymmetric dihydroxylation and epoxidation.
properties
CAS RN |
19038-39-2 |
|---|---|
Product Name |
3-Ethyl-3-(4-nitrophenyl)azetidin-2-one |
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-ethyl-3-(4-nitrophenyl)azetidin-2-one |
InChI |
InChI=1S/C11H12N2O3/c1-2-11(7-12-10(11)14)8-3-5-9(6-4-8)13(15)16/h3-6H,2,7H2,1H3,(H,12,14) |
InChI Key |
MASZTUYKDGLQNB-UHFFFAOYSA-N |
SMILES |
CCC1(CNC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCC1(CNC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




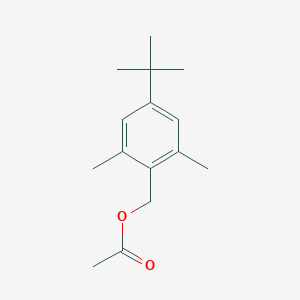
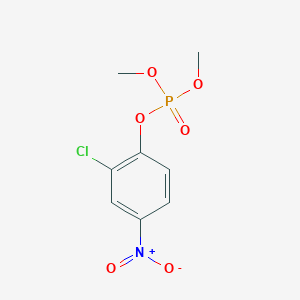
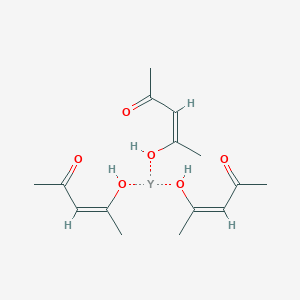
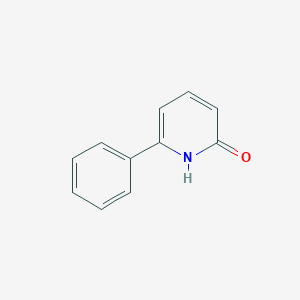


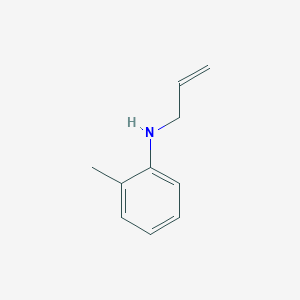
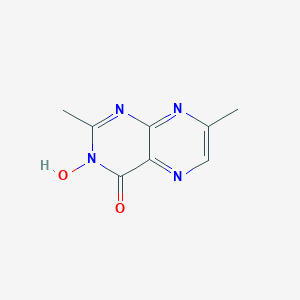

![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)

